molecular formula C11H13N3O B1464016 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS No. 1334146-08-5

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Cat. No.: B1464016
CAS No.: 1334146-08-5
M. Wt: 203.24 g/mol
InChI Key: FWNXQHNUAKLNOT-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine ( 1334146-08-5) is a chemical compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . This pyrazole derivative is designed for scientific research and development purposes only . As a biochemical reagent, compounds in this class are frequently utilized as key intermediates or building blocks in organic synthesis and medicinal chemistry, serving as biological materials or organic compounds for life science-related research . Please note that this product is intended for research use only. It is not intended for medicinal, human, or animal use . According to available safety data for closely related compounds, researchers should handle this material with appropriate care. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use personal protective equipment, wear protective gloves and eye/face protection, and ensure procedures are conducted in a well-ventilated area .

Properties

IUPAC Name

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNXQHNUAKLNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-08-5
Record name 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
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Preparation Methods

Condensation of β-Ketonitriles with Methylhydrazine

  • Starting materials: β-ketonitriles bearing the 3-methoxyphenyl substituent are reacted with methylhydrazine.
  • Mechanism: The terminal nitrogen of methylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Cyclization: The other nitrogen attacks the nitrile carbon, resulting in ring closure to form the pyrazole core with an N-methyl substituent.
  • Advantages: This method allows direct incorporation of both the 3-methoxyphenyl group at the 5-position and the N-methyl group in a single step.
  • Reaction conditions: Typically conducted under mild heating (e.g., 60–85 °C) in polar aprotic solvents such as DMF or ethanol, with reaction times ranging from 1 to 6 hours.

Stepwise Synthesis via Pyrazole Carboxylate Intermediates

  • Step 1: Synthesis of 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate via condensation of diethyl butynedioate with methylhydrazine, followed by substitution of the carboxylate ester with the 3-methoxyphenyl group.
  • Step 2: Hydrolysis of the ester to the corresponding carboxylic acid.
  • Step 3: Conversion of the carboxylic acid to the amine via carbamate intermediates using azido dimethyl phosphate and tert-butyl alcohol.
  • Step 4: Final deprotection to yield the target this compound.
  • Reaction conditions: Bromination or substitution steps are conducted with reagents like tribromooxyphosphorus; hydrolysis uses sodium hydroxide in alcoholic solution; carbamate formation occurs in dimethylformamide at elevated temperatures (~100 °C); deprotection uses trifluoroacetic acid at room temperature.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Direct condensation (β-ketonitrile + methylhydrazine) One-pot synthesis of N-methyl-5-aryl-pyrazole β-ketonitrile, methylhydrazine, DMF, 85 °C, 1.5 h 40–60 Efficient, fewer steps, suitable for various aryl groups
Ester intermediate route Multi-step via pyrazole carboxylate and carbamate Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, NaOH, azido dimethyl phosphate, TFA 50–80 More complex but allows purification and modification
Post-cyclization N-methylation Alkylation of pyrazole amine with methylating agents Methyl iodide or methyl sulfate, base, solvent Variable Less preferred due to potential side reactions

Detailed Research Findings and Notes

  • Direct N-substitution on pyrazoles: Recent reports describe direct preparation of N-alkyl pyrazoles from primary amines, including methylhydrazine, allowing the synthesis of N-methyl pyrazoles without protective groups or harsh conditions.
  • Hydrazine condensation mechanism: The nucleophilic attack by hydrazine's terminal nitrogen on β-ketonitriles is a key step, followed by intramolecular cyclization to form the pyrazole ring. This method is adaptable to various aromatic substituents, including methoxyphenyl groups.
  • Carbamate intermediate approach: The use of tert-butyl carbamate intermediates enables efficient introduction of the amino group at the 3-position of pyrazole, with controlled deprotection to yield the free amine.
  • Safety and scalability: The ester intermediate route avoids highly toxic reagents and uses relatively inexpensive, commercially available starting materials, making it suitable for scale-up.
  • Purification: Chromatographic purification on silica gel using hexane-ethyl acetate gradients is common to isolate pure pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The methoxy group or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, exhibit significant anticancer properties. The compound acts as an inhibitor of specific protein kinases, which are crucial in cancer cell proliferation and survival. For instance, it has been reported to inhibit Kit protein kinases, leading to potential therapeutic effects against various cancers, including melanoma and gastrointestinal stromal tumors (GISTs) .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by inhibiting arachidonic acid metabolism through dual inhibition of 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS) enzymes. In vitro assays revealed an IC50 of 3.1 μM for 5-LO and 3.6 μM for PGS, indicating its potential use in treating inflammatory conditions .

Dermatological Applications

Cosmetic Formulations
this compound is being explored for its use in cosmetic products aimed at skin whitening and treating hyperpigmentation. Its ability to inhibit Kit kinases is particularly relevant for conditions like mastocytosis and other skin disorders . The compound's efficacy in topical formulations suggests a dual role in both therapeutic and cosmetic applications.

Material Science

Synthesis of Functional Materials
The structural characteristics of pyrazoles make them suitable for the development of functional materials. The synthesis of this compound can be achieved through efficient one-pot reactions that yield high purity products. These materials can be utilized in various applications, including organic electronics and catalysts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity via Kit kinase inhibition
Anti-inflammatory effects through enzyme inhibition
DermatologyTreatment for hyperpigmentation and mastocytosis
Cosmetic ScienceSkin whitening formulations
Material ScienceSynthesis of functional materials for electronics

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the inhibition of Kit protein kinases, the compound demonstrated significant tumor growth reduction in animal models when administered intraperitoneally. The results indicated a promising avenue for developing targeted cancer therapies based on pyrazole derivatives .

Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound using RBL-1 cells. The findings showed that treatment with this compound resulted in a marked decrease in eicosanoid production, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of related pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-(3-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine 3: N-methylamine; 5: 3-methoxyphenyl C₁₁H₁₃N₃O 203.24 Electron-rich phenyl; enhanced lipophilicity from N-methyl group.
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine (MK50) 3: 3-methoxyphenyl; 5: NH₂ C₁₀H₁₁N₃O 189.22 Lacks N-methyl group; primary amine may reduce membrane permeability.
3-(3-Nitrophenyl)-1H-pyrazol-5-amine (MK57) 3: 3-nitrophenyl; 5: NH₂ C₉H₈N₄O₂ 204.19 Nitro group (electron-withdrawing) reduces basicity of amine.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () 4: N-cyclopropyl; 3: methyl; 1: pyridinyl C₁₂H₁₅N₅ 229.28 Pyridinyl group introduces basicity; 4-position substitution alters sterics.
4-(3-Nitrophenylselanyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine () 4: Se-linked nitrobenzene; 5: NH₂ C₁₆H₁₄N₄O₂Se 384.27 Selenium may confer redox activity; nitro group impacts electronic profile.
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () 5: N-methyl; 3: pyridinyl; 1: phenyl C₁₅H₁₅N₅ 265.32 Pyridinyl enhances solubility via hydrogen bonding; phenyl adds hydrophobicity.

Physicochemical Properties

  • Lipophilicity : The N-methyl group in the target compound increases logP compared to MK50 (primary amine). The pyridinyl group in ’s compound enhances water solubility via hydrogen bonding.
  • Electronic Effects : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (MK57) or pyridinyl () substituents, influencing charge distribution and reactivity.

Biological Activity

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a methoxyphenyl group and a methyl group. This unique substitution pattern contributes to its distinct biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. For instance, it may inhibit enzymes that promote inflammation, thereby exerting anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in cellular assays. In particular, it has been noted for its ability to inhibit LPS-induced TNF-alpha release in experimental models, indicating its potential utility in treating inflammatory conditions .

3. Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, it has been found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a critical process for cell division .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantHigh
5-(4-methoxyphenyl)-1H-pyrazoleLowModerateModerate
5-(3-chlorophenyl)-1H-pyrazoleHighLowLow

Case Study 1: Anti-inflammatory Effects

A study conducted on mice demonstrated that administration of this compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS . This highlights its potential role in neuroprotective therapies.

Case Study 2: Anticancer Activity

In another study focusing on various cancer cell lines, the compound exhibited IC50 values ranging from low micromolar concentrations (0.08–12.07 mM), indicating potent inhibition of tumor growth. The mechanism was linked to its ability to disrupt microtubule dynamics, a crucial target for anticancer drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones or via nucleophilic substitution reactions. For example, 1,5-diarylpyrazole cores are often generated using aromatic aldehydes (e.g., 3-methoxybenzaldehyde) and hydrazine derivatives under reflux in ethanol or DMF. Catalysts like triethylamine or cesium carbonate are used to optimize yields . Copper-mediated coupling reactions (e.g., Ullmann-type) may also introduce the N-methyl group . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excess reagents can lead to side products like regioisomers.

Q. How is structural characterization of this compound performed to confirm regiochemistry and substitution patterns?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies the methoxyphenyl group (singlet for OCH3_3 at δ ~3.8 ppm) and pyrazole protons (resonances between δ 6.0–7.5 ppm). 13^{13}C NMR confirms the quaternary carbons in the pyrazole ring and methoxy carbon .
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H13_{13}N3_3O at m/z 215.1) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly when tautomerism or positional isomerism occurs .

Q. What are the standard protocols for assessing the purity of this compound in preclinical studies?

  • Methodological Answer :

  • HPLC/UV-Vis : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients detects impurities at 254 nm.
  • Elemental Analysis : Validates %C, %H, and %N within ±0.4% of theoretical values .
  • Melting Point : Consistency with literature values (e.g., 104–107°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. low activity in certain assays)?

  • Methodological Answer :

  • Assay Variability : Test the compound against isogenic bacterial strains (e.g., Gram-positive vs. Gram-negative) using standardized MIC protocols .
  • Solubility Adjustments : Use DMSO or cyclodextrin complexes to improve bioavailability in cell-based assays .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What strategies are recommended for optimizing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Pyrazole amines are prone to hydrolysis at extreme pH .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photooxidation of the methoxyphenyl group .
  • Salt Formation : Hydrochloride salts (prepared via HCl gas saturation) enhance stability and crystallinity .

Q. How can computational methods guide the design of analogs with improved target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on substituent effects at the 3-methoxyphenyl and N-methyl positions .
  • QSAR Modeling : Correlate Hammett σ values of substituents with IC50_{50} data to predict electron-withdrawing/donating effects .
  • MD Simulations : Assess binding mode stability over 100-ns trajectories in explicit solvent .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • ROS Assays : Measure intracellular ROS levels in HEK-293 cells using DCFH-DA fluorescence. Include positive controls (e.g., H2_2O2_2) and inhibitors (e.g., NAC) .
  • Western Blotting : Quantify Nrf2, HO-1, and SOD1 expression in treated vs. untreated cells .
  • Mitochondrial Membrane Potential : JC-1 staining evaluates compound-induced changes in ΔΨm .

Notes

  • Avoid referencing commercial databases (e.g., ) per reliability guidelines.
  • Advanced questions emphasize mechanistic studies, data reconciliation, and computational integration, aligning with trends in medicinal chemistry research .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Reactant of Route 2
5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

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